N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine
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Overview
Description
N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine is a complex organic compound that features a triazine ring, piperidine moiety, and hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine typically involves multiple steps. One common approach is the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of intermediate compounds that are further reacted to yield the final product . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-yn-1-yl)-o-phenylenediamines: These compounds share structural similarities and are used in similar synthetic routes.
Imidazole-containing compounds: These compounds have similar biological activities and are used in medicinal chemistry.
Prop-2-en-1-one based compounds: These compounds have comparable mechanical and chemical properties.
Uniqueness
N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its promising biological activities make it a valuable compound for further research and development.
Properties
CAS No. |
88535-67-5 |
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Molecular Formula |
C14H21N7O |
Molecular Weight |
303.36 g/mol |
IUPAC Name |
N-[1-[4,6-bis(prop-2-enylamino)-1,3,5-triazin-2-yl]piperidin-4-ylidene]hydroxylamine |
InChI |
InChI=1S/C14H21N7O/c1-3-7-15-12-17-13(16-8-4-2)19-14(18-12)21-9-5-11(20-22)6-10-21/h3-4,22H,1-2,5-10H2,(H2,15,16,17,18,19) |
InChI Key |
YXSRNQJWKLHZBH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC(=NC(=N1)N2CCC(=NO)CC2)NCC=C |
Origin of Product |
United States |
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